1-(3,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid
Description
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3,4-dimethylphenyl substituent at the 1-position of the pyrazole ring. This compound is structurally characterized by its planar pyrazole core, a carboxylic acid group at the 3-position, and a hydrophobic 3,4-dimethylphenyl moiety. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol (exact mass: 216.0899). The compound’s carboxylic acid group enables hydrogen-bonding interactions with biological targets, while the dimethylphenyl group enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
FCAGQGOYDACHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Analogous Method)
A patented method describes a three-step synthesis starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride:
| Step | Reactants & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat to 110-120°C, reflux 4 h | Condensation and cyclization to form intermediate compound A | Compound A isolated by reduced pressure distillation (purity ~97.5-98.5%) |
| 2 | Compound A, 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20°C, stirring, layering | Reaction of intermediate with methylhydrazine to form compound B | Liquid containing compound B obtained after layering |
| 3 | Compound B solution, 15% HCl; heat to 85-90°C, stirring, centrifugation, drying | Acidification and isolation of pyrazole carboxylic acid | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid obtained |
Mass ratios and volume ratios optimized for yield and purity:
| Component | Mass Ratio (Step 1) | Mass Ratio (Step 2) | Volume Ratio (Step 3) |
|---|---|---|---|
| Ethyl acetoacetate | 6 | - | - |
| Triethyl orthoformate | 9 | - | - |
| Acetic anhydride | 8-10 | - | - |
| 40% Methylhydrazine aq. | - | 5 | - |
| Sodium hydroxide | - | 0.2-0.4 | - |
| Compound A | - | 8-10 | - |
| Compound B solution | - | - | 2 |
| 15% Hydrochloric acid | - | - | 1.3-1.5 |
This method is scalable to hundreds of kilograms and yields high-purity pyrazole carboxylic acid intermediates suitable for further functionalization.
Adaptation for 1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic Acid
To synthesize 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid, the key modification involves introducing the 3,4-dimethylphenyl group at the N-1 position of the pyrazole ring. Common approaches include:
- Using 3,4-dimethylphenylhydrazine as the hydrazine source in the cyclization step to directly incorporate the aryl substituent.
- Alternatively, performing N-arylation of a pyrazole-3-carboxylic acid precursor via transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination).
The first approach is more straightforward and often preferred for pyrazole N-aryl derivatives.
Representative Synthetic Route
| Step | Reactants & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | β-Ketoester (e.g., ethyl 3-oxobutanoate) and triethyl orthoformate, acetic anhydride; heat | Formation of intermediate β-keto-orthoester | Intermediate prepared for cyclization |
| 2 | 3,4-Dimethylphenylhydrazine, intermediate from Step 1, solvent (e.g., toluene), base (NaOH), low temperature | Condensation and cyclization to form N-(3,4-dimethylphenyl)pyrazole ring | Pyrazole intermediate with 3-carboxylate ester |
| 3 | Hydrolysis (acidic or basic) of ester group | Conversion of ester to carboxylic acid | Target compound 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid obtained |
This route is supported by literature precedent for similar N-aryl pyrazole carboxylic acids.
Research Findings and Optimization
- Reaction temperature and time : Maintaining controlled temperatures (e.g., 8-20°C during hydrazine addition) prevents side reactions and improves yield.
- Purification : Reduced pressure distillation and recrystallization ensure high purity.
- Yield : Reported yields for similar pyrazole carboxylic acids exceed 80% after purification.
- Scalability : The described methods have been successfully scaled to multi-kilogram batches in industrial settings.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of β-ketoester + triethyl orthoformate + acetic anhydride, then hydrazine cyclization | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, 3,4-dimethylphenylhydrazine | Heating 110-120°C, reflux, low temp hydrazine addition, acid hydrolysis | High purity, scalable, well-established | Requires careful temperature control, multiple steps |
| N-Arylation of pyrazole-3-carboxylic acid | Pyrazole-3-carboxylic acid, 3,4-dimethylphenyl halide, Pd catalyst | Pd-catalyzed coupling, base, inert atmosphere | Direct arylation, fewer steps | Requires expensive catalysts, optimization needed |
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical acid-based reactions, including esterification and amidation.
Mechanistic Insight :
-
Amidation proceeds via acid chloride intermediate formation (using SOCl₂), followed by nucleophilic attack by amines .
-
Esterification occurs under acid-catalyzed conditions, with the carboxylic acid reacting with alcohols .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-donating effects of adjacent nitrogen atoms.
Key Observations :
-
Bromination selectively occurs at the 5-position under mild conditions .
-
Nitration at the 4-position enhances biological activity (e.g., antibacterial properties) .
Reduction and Oxidation Reactions
The carboxylic acid group and pyrazole ring participate in redox reactions.
Applications :
-
Reduced alcohol derivatives serve as intermediates for polymer synthesis .
-
Oxidized dicarboxylic acids are precursors for coordination polymers .
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and heterocycle-forming reactions.
Notable Example :
-
Reaction with 2-aminothiazole yields hybrids with insecticidal activity (85.7% mortality against Aphis fabae at 12.5 mg/L) .
Metal Coordination and Complexation
The carboxylic acid group facilitates metal-ligand interactions.
| Metal Ion | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | Aqueous NaOH, 25°C | Tetranuclear Cu(II)-pyrazole carboxylate | Catalysis | |
| Fe(III) | Methanol, reflux | Fe(III)-carboxylate polymer | Magnetic materials |
Characterization :
Biological Activity Modulation via Structural Modifications
Derivatives exhibit enhanced bioactivity through targeted substitutions:
Structure-Activity Relationship :
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid":
Pharmaceutical Applications and Biological Activity
- Thrombopoietin (TPO) Receptor Agonist: 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is useful as an agonist of the TPO receptor, enhancing platelet production and treating thrombocytopenia . The bis-(monoethanolamine) salt of this compound has enhanced solubility and bioavailability compared to the free acid .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: Certain (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1 . This enzyme inhibition can treat metabolic syndrome disorders like type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, and cardiovascular issues. It may also help with CNS disorders such as mild cognitive impairment, early dementia, and Alzheimer's disease .
- Antifungal Activity: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activities . Some compounds in this series displayed higher antifungal activity against phytopathogenic fungi compared to boscalid .
- Inhibition of ERK Phosphorylation: Pyrazole compounds can inhibit ERK phosphorylation and impair HIF1α and NF-κB .
- uPAR Binding: Pyrazole-based compounds can bind to the urokinase receptor (uPAR), which is involved in cancer cell invasion and metastasis . These compounds have shown inhibition constants (Ki) ranging from 6 to 63 μM in competition assays . They can also inhibit breast and pancreatic cancer cell proliferation, invasion, adhesion, and migration .
Other pyrazole derivatives and their applications:
- Antioxidant and 15-Lipoxygenase Inhibitors: 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been identified as potent antioxidants and 15-lipoxygenase inhibitors .
Considerations Regarding Safety
- Heterocyclic Amine Carcinogens: Creatine supplementation has been linked to a potential increased risk of cancer due to the formation of carcinogenic heterocyclic amines (HCAs) . However, studies have shown that creatine supplementation does not significantly increase HCA formation, with diet being the main factor responsible for HCA formation .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
The following table compares structural, physicochemical, and biological properties of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid with analogous compounds:
Structural and Functional Insights
- Substituent Effects: Electron-Withdrawing Groups (e.g., -F in 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid): Enhance polarity and binding affinity to polar targets but reduce lipophilicity. Electron-Donating Groups (e.g., -OCH₃ in 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid): Improve solubility in aqueous media while retaining moderate hydrophobicity. Bulky Hydrophobic Groups (e.g., phenoxymethyl in 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid): Increase membrane permeability and bioactivity in hydrophobic environments, such as fungal cell walls.
- Biological Activity Trends: Pyrazole derivatives with carboxylic acid groups exhibit antioxidant properties via radical scavenging (e.g., DPPH assay IC₅₀ values ranging from 25–100 μg/mL). Antimicrobial activity (MIC values) correlates with substituent hydrophobicity; 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid shows lower MICs against Candida albicans compared to less lipophilic analogs.
Biological Activity
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. We will also explore structure-activity relationships (SAR) and relevant case studies that highlight the compound's pharmacological potential.
Chemical Structure and Properties
The molecular formula of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid is C12H13N3O2. Its structure features a pyrazole ring substituted with a dimethylphenyl group and a carboxylic acid moiety, which may contribute to its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Further research is necessary to elucidate the precise molecular mechanisms involved.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a study comparing various pyrazole derivatives, some demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
2. Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. For example, a related compound exhibited an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR) in various tumor cell lines . The presence of specific substituents on the pyrazole ring appears to enhance cytotoxicity against cancer cells, suggesting that 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid could be developed further for therapeutic applications.
3. Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been documented. In vitro studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship indicates that modifications to the phenyl ring can alter the antimicrobial efficacy, highlighting the importance of functional groups in enhancing activity.
Case Study 1: Synthesis and Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, one derivative demonstrated promising anti-inflammatory effects with an IC50 value comparable to indomethacin . This study underscores the potential for developing new anti-inflammatory agents based on the pyrazole scaffold.
Case Study 2: Anticancer Screening
In another investigation, a library of pyrazole compounds was screened for anticancer activity against various cell lines. One compound from this library showed significant inhibition of cell growth at low concentrations (IC50 = 0.08 µM), indicating strong potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring and the position of substituents significantly influence the biological activity of pyrazole derivatives. For instance:
- Electron-donating groups enhance anticancer activity.
- Halogen substitutions on the phenyl ring can improve anti-inflammatory properties.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyrazole ring and aromatic groups. For example, coupling constants in ¹H NMR can distinguish between regioisomers .
- Infrared Spectroscopy (IR): The carbonyl stretch (~1700 cm⁻¹) of the carboxylic acid group and pyrazole ring vibrations (~1500 cm⁻¹) are key diagnostic peaks .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for derivatives like esters or salts .
- High-Performance Liquid Chromatography (HPLC): Used to detect impurities, such as the 3'-amino-2'-hydroxy-biphenyl derivative, with UV detection at 254 nm .
How do structural modifications at the pyrazole ring influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 3,4-dimethylphenyl) enhance stability and binding affinity in certain biological contexts. For instance, derivatives with bulky substituents on the phenyl ring show improved inhibitory activity in enzyme assays, likely due to steric effects and π-π stacking interactions . Conversely, replacing the carboxylic acid with an ester group (e.g., ethyl ester) reduces polarity, altering pharmacokinetic properties . Computational docking studies can further rationalize these effects by modeling interactions with target proteins.
What challenges arise in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
Crystallization is often hindered by the compound’s polar carboxylic acid group, which promotes solubility in aqueous solvents. Strategies include:
- Salt Formation: Reacting with amines (e.g., diolamine) to form crystalline salts .
- Co-Crystallization: Using small molecules (e.g., urea) to stabilize the lattice.
- Solvent Screening: Testing mixed solvents (e.g., DMSO/water) to reduce solubility and promote nucleation .
What is the role of the carboxylic acid group in chemical reactivity?
Basic Research Question
The carboxylic acid group enables salt formation (e.g., sodium or diolamine salts for improved solubility) and serves as a handle for derivatization. For example, it can be esterified to reduce polarity or amidated for peptide coupling. In biological systems, the acid group may participate in hydrogen bonding with target proteins, as seen in analogues binding to FAD-dependent oxidoreductases .
How do electron-donating substituents on the phenyl ring affect synthetic yields?
Advanced Research Question
The 3,4-dimethyl groups on the phenyl ring increase steric hindrance during coupling reactions, potentially lowering yields in Suzuki-Miyaura reactions. Optimization includes:
- Catalyst Selection: Pd(OAc)₂ with bulky ligands (e.g., SPhos) to mitigate steric effects.
- Temperature Control: Prolonged heating (e.g., 80°C for 24 hours) to overcome kinetic barriers .
Contradictory data on yields may arise from variations in solvent purity or catalyst loading, necessitating rigorous reproducibility protocols.
What strategies resolve conflicting data on the compound’s stability under acidic conditions?
Advanced Research Question
Conflicting stability data may arise from impurities or solvent interactions. Methodological approaches include:
- Forced Degradation Studies: Exposing the compound to HCl (0.1–1 M) at elevated temperatures (40–60°C) and monitoring degradation via HPLC .
- Isolation of Degradants: LC-MS identification of byproducts (e.g., decarboxylated derivatives) to propose degradation pathways.
- pH-Solubility Profiling: Assessing stability in buffered solutions (pH 1–7) to simulate physiological conditions .
How is computational modeling used to predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like Chaetomium thermophilum oxidoreductase. Key parameters include:
- Binding Affinity: Calculated ΔG values for derivatives with modified substituents.
- Hydrogen Bond Networks: Interactions between the carboxylic acid group and active-site residues (e.g., Arg-124) .
Experimental validation via mutagenesis or isothermal titration calorimetry (ITC) is recommended to confirm predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
